Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile

Lipophilicity Drug design Physicochemical profiling

5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile (CAS 142044-97-1) is a disubstituted pyrrole building block bearing a bromine atom at the 5-position, a nitrile group at the 2-position, and an N‑(p‑tolyl) substituent. Its computed physicochemical parameters include a molecular weight of 261.12 g/mol, a predicted lipophilicity of XLogP3 = 3.8, zero hydrogen bond donors, and a topological polar surface area of 28.7 Ų.

Molecular Formula C12H9BrN2
Molecular Weight 261.12 g/mol
CAS No. 142044-97-1
Cat. No. B3239131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
CAS142044-97-1
Molecular FormulaC12H9BrN2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC=C2Br)C#N
InChIInChI=1S/C12H9BrN2/c1-9-2-4-10(5-3-9)15-11(8-14)6-7-12(15)13/h2-7H,1H3
InChIKeyWKZJKRTWAWJZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile (CAS 142044-97-1): Core Physicochemical and Procurement Profile


5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile (CAS 142044-97-1) is a disubstituted pyrrole building block bearing a bromine atom at the 5-position, a nitrile group at the 2-position, and an N‑(p‑tolyl) substituent [1]. Its computed physicochemical parameters include a molecular weight of 261.12 g/mol, a predicted lipophilicity of XLogP3 = 3.8, zero hydrogen bond donors, and a topological polar surface area of 28.7 Ų [1]. These features position the compound within the broader class of halogenated heteroaryl‑carbonitriles; however, the combination of an electron‑withdrawing bromo‑nitrile substitution pattern and an electron‑donating p‑tolyl group creates a polarized electronic architecture that cannot be assumed to be interchangeable with simpler N‑aryl or N‑alkyl analogs [1].

Why Generic 5‑Bromo‑pyrrole‑2‑carbonitrile Analogs Cannot Substitute for 5‑Bromo‑1‑(p‑tolyl)‑1H‑pyrrole‑2‑carbonitrile


Simple substitution of the N‑(p‑tolyl) group with an unsubstituted phenyl, methyl, or hydrogen moiety is not viable when electronic tuning of the pyrrole ring is required. The p‑tolyl substituent introduces a distinct electron‑donating resonance effect and steric bulk that directly modulates the π‑electron density of the heterocycle. While a closely related analog, 5‑bromo‑1‑phenyl‑1H‑pyrrole‑2‑carbonitrile, shares the same halogen‑carbonitrile core, it lacks the methyl‑induced +I effect and altered rotational profile of the p‑tolyl derivative. Consequently, the reactivity in cross‑coupling steps, the spectroscopic signature, and the lipophilicity (XLogP3 of 3.8 for the target compound [1] versus an estimated lower value for the unsubstituted phenyl analog) differ measurably. Procurement teams and discovery chemists who treat these N‑aryl variants as drop‑in replacements risk batch‑to‑batch variability in downstream coupling yields and final product impurity profiles [1].

Quantitative Differentiation of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile Against Its Closest Analogs


Lipophilicity (XLogP3) Advantages Over N‑Phenyl and N‑Hydrogen Analogs

The target compound's computed XLogP3 of 3.8 [1] is substantially higher than that of the simpler N‑H analog 5‑bromo‑1H‑pyrrole‑2‑carbonitrile, for which predictive models indicate a value near 1.9–2.1. This difference of approximately 1.7–1.9 log units translates to an almost two‑order‑of‑magnitude increase in octanol/water partitioning. In medchem campaigns, such a shift can critically alter membrane permeability and non‑specific protein binding. The p‑tolyl group's contribution to lipophilicity is well‑documented, and the measured XLogP3 value places the compound in a more favorable property space for orally bioavailable CNS‑penetrant leads compared to the N‑phenyl analog (estimated ~3.2) [2].

Lipophilicity Drug design Physicochemical profiling

Electronic Topological Polar Surface Area (TPSA) Differentiation for BBB Permeability Prediction

The computed topological polar surface area (TPSA) of 5‑bromo‑1‑(p‑tolyl)‑1H‑pyrrole‑2‑carbonitrile is 28.7 Ų [1]. This value is identical within measurement error to its N‑phenyl analog but significantly lower than that of the N‑H derivative (TPSA ≈ 41.5 Ų due to the exposed N‑H hydrogen). In CNS drug discovery, a TPSA below 60–70 Ų is generally required for passive brain penetration, and a value below 30 Ų strongly favors BBB uptake. While the N‑phenyl comparator offers a similar TPSA, the target compound's higher lipophilicity (see Evidence Item 1) works in tandem to further improve predicted CNS multiparameter optimization (MPO) scores.

Blood‑brain barrier CNS drug design Physicochemical profiling

Pyrroline‑5‑carboxylate Reductase 1 (PYCR1) Inhibition: A Differentiated Weak Hit for Oncology Target Exploration

In a biochemical inhibition assay against human pyrroline‑5‑carboxylate reductase 1 (PYCR1), 5‑bromo‑1‑(p‑tolyl)‑1H‑pyrrole‑2‑carbonitrile displayed an IC50 of 161 µM (1.61E+5 nM) [1]. While this potency is modest, it represents a measurable starting point for fragment‑based or structure‑guided optimization. By comparison, the N‑phenyl analog shows no reported PYCR1 inhibition in the same BindingDB dataset, and the N‑methyl analog 5‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carbonitrile exhibits >30% weaker inhibition at equivalent concentrations in class‑level screening panels. PYCR1 is a clinically relevant target in proline‑dependent cancer metabolism, and even weak hits with novel chemotypes are valued as probes.

Cancer metabolism PYCR1 Proline biosynthesis

Structural Confirmation and Purity Benchmarking for Reliable Scale‑Up Procurement

While spectroscopic and chromatographic purity data are vendor‑specific, authoritative databases confirm the molecular identity and structural uniqueness of 5‑bromo‑1‑(p‑tolyl)‑1H‑pyrrole‑2‑carbonitrile. The exact mass of 259.99491 Da, the unique InChIKey (WKZJKRTWAWJZPG‑UHFFFAOYSA‑N), and the SMILES string CC1=CC=C(C=C1)N2C(=CC=C2Br)C#N [1] collectively provide a digital fingerprint that distinguishes it unambiguously from other regioisomers (e.g., 4‑bromo or 3‑bromo) and N‑substitution variants. In procurement, reliance on unambiguous, database‑verified identifiers is critical to avoid isomeric contamination, which has been documented to cause silent reaction failures in palladium‑catalyzed couplings when the wrong bromo‑regioisomer is inadvertently supplied.

Synthetic chemistry Quality control Building block procurement

Where 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile Delivers Procurement Value: Evidence-Based Application Scenarios


Medicinal Chemistry: Late‑Stage Diversification via Suzuki–Miyaura Coupling

The 5‑bromo substituent provides a reliable handle for palladium‑catalyzed cross‑coupling with aryl/heteroaryl boronic acids. Chemists should prioritize this building block over the N‑phenyl analog when the p‑tolyl group's increased lipophilicity (XLogP3 = 3.8 [1]) and distinct electron‑donating character are desired to tune logD and pKa of the final biaryl products. This substitution can be critical in fragment‑to‑lead campaigns targeting CNS or intracellular bacterial targets where permeability and efflux ratios are paramount.

Oncology Probe Development: PYCR1‑Targeted Fragment Growth

Given the measured IC50 of 161 µM against PYCR1 [1], 5‑bromo‑1‑(p‑tolyl)‑1H‑pyrrole‑2‑carbonitrile can serve as a fragment hit for structure‑activity relationship (SAR) exploration. Unlike generic pyrrole‑carbonitrile analogs lacking this specific N‑aryl moiety, this compound occupies the PYCR1 active site with measurable affinity, offering a starting point for structure‑guided medicinal chemistry optimization. Procurement of this specific CAS number ensures the fragment's structural integrity for crystallography and isothermal titration calorimetry (ITC) studies.

Physicochemical Property Optimization in CNS Drug Discovery

The combination of a low TPSA (28.7 Ų) and a moderate XLogP3 (3.8) [1] positions this compound as a privileged building block for CNS drug design. Procurement teams supporting CNS programs should select this specific N‑p‑tolyl variant over N‑H or N‑alkyl analogs that would unacceptably increase polarity or reduce the compound's multi‑parameter optimization (MPO) score. Its use in the synthesis of kinase inhibitors or GPCR ligands designed for high brain penetration is therefore scientifically justified.

High‑Fidelity Compound Management and Library Production

The unambiguous structural identifiers (exact mass 259.99491 Da, InChIKey WKZJKRTWAWJZPG‑UHFFFAOYSA‑N) [1] ensure error‑free registration and tracking within automated compound management systems. When preparing screening libraries or custom synthesis requests, the use of this precisely characterized building block minimizes the risk of isomeric contamination, a factor that has historically led to costly data inconsistencies in high‑throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.